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Introduction

Neoantigens are a class of tumor-specific antigens that arise from somatic mutations in cancer
cells. These novel peptides, when presented by Major Histocompatibility Complex (MHC)
molecules on the tumor cell surface, can be recognized by the host's immune system,
triggering a T-cell mediated anti-tumor response. The identification of neoantigens is a critical
step in the development of personalized cancer immunotherapies, including cancer vaccines
and adoptive T-cell therapies.

The "Imopo" application is a comprehensive bioinformatics suite designed to streamline and
enhance the discovery and prioritization of neoantigen candidates from next-generation
sequencing (NGS) data. Imopo integrates a suite of algorithms for mutation calling, HLA
typing, peptide-MHC binding prediction, and immunogenicity scoring to provide a robust and
user-friendly workflow for researchers. These application notes provide a detailed overview of
the Imopo workflow, experimental protocols for sample preparation and data generation, and
guidance on interpreting the results.

I. The Imopo Neoantigen Discovery Workflow
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The Imopo workflow is a multi-step process that begins with the acquisition of tumor and
matched normal samples and culminates in a prioritized list of neoantigen candidates. The
workflow can be broadly divided into three stages: (1) Data Generation, (2) Bioinformatics
Analysis, and (3) Neoantigen Prioritization with Imopo.

A typical pipeline for neoantigen discovery involves several key computational steps: Human
Leukocyte Antigen (HLA) typing, identification of somatic variants, quantification of RNA-seq

transcripts, prediction of peptide-Major Histocompatibility Complex (pMHC) presentation, and
prediction of pMHC recognition.[1] The overall process takes tumor and normal DNA-seq and
tumor RNA-seq data as input to produce a list of predicted neoantigens.[1]
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Fig. 1. The Imopo Neoantigen Discovery Workflow.

Il. Experimental Protocols
A. Sample Acquisition and Preparation

o Tissue Biopsy: Collect a fresh tumor biopsy and a matched normal tissue sample (e.qg.,
peripheral blood) from the patient.
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» Nucleic Acid Extraction: Isolate genomic DNA (gDNA) and total RNA from the tumor sample,
and gDNA from the normal sample using standard commercially available kits.

e Quality Control: Assess the quality and quantity of the extracted nucleic acids using
spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). Ensure high purity
(A260/280 of ~1.8 for DNA and ~2.0 for RNA) and integrity (RIN > 7 for RNA).

B. Next-Generation Sequencing
e Whole Exome Sequencing (WES):

o Prepare sequencing libraries from tumor and normal gDNA using an exome capture Kkit.

o Sequence the libraries on an Illumina NovaSeq or equivalent platform to a mean target
coverage of >100x for the tumor and >50x for the normal sample.

* RNA Sequencing (RNA-Seq):
o Prepare a stranded, poly(A)-selected RNA-seq library from the tumor total RNA.

o Sequence the library on an lllumina NovaSeq or equivalent platform to a depth of >50
million paired-end reads.

lll. Bioinformatics Analysis Protocol
A. Raw Data Processing

e Quality Control: Use FastQC to assess the quality of the raw sequencing reads.

o Adapter Trimming: Trim adapter sequences and low-quality bases using a tool like
Trimmomatic.

B. Somatic Variant Calling

o Alignment: Align the trimmed WES reads from both tumor and normal samples to the human
reference genome (e.g., GRCh38) using BWA-MEM.

e Somatic Mutation Calling: ldentify single nucleotide variants (SNVs) and small
insertions/deletions (InDels) using a consensus approach with at least two somatic variant
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callers (e.g., MuTect2, VarScan2, Strelka2).

o Variant Annotation: Annotate the identified somatic variants with information such as gene
context, amino acid changes, and population frequencies using a tool like ANNOVAR.

C. HLA Typing

o HLA Allele Prediction: Determine the patient's HLA class | and class Il alleles from the tumor
RNA-seq data using a specialized tool like OptiType or HLA-HD.

D. Gene Expression Quantification

¢ Alignment: Align the trimmed RNA-seq reads to the human reference genome using a splice-

aware aligner like STAR.

¢ Quantification: Quantify gene expression levels as Transcripts Per Million (TPM) using a tool
like RSEM or Salmon.

IV. Neoantigen Prioritization with Imopo

The Imopo application takes the outputs from the bioinformatics analysis (annotated somatic
variants, HLA alleles, and gene expression data) to predict and prioritize neoantigen

candidates.

Imopo Analysis Workflow
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Fig. 2: Imopo's internal analysis workflow.

Imopo Protocol

¢ Input Data Loading: Load the annotated somatic variant file (VCF), the list of HLA alleles,
and the gene expression quantification file into the Imopo interface.

+ Peptide Generation: Imopo generates all possible mutant peptide sequences of specified
lengths (typically 8-11 amino acids for MHC class I) centered around the mutated amino

acid.
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e pMHC Binding Prediction: For each mutant peptide, Imopo predicts its binding affinity to the
patient's HLA alleles using an integrated version of a prediction algorithm like NetMHCpan.
The output is typically given as a percentile rank and a predicted IC50 binding affinity in nM.

e Immunogenicity Scoring: Imopo calculates a proprietary immunogenicity score that
considers factors such as the predicted MHC binding affinity, peptide stability, and
foreignness of the mutant peptide compared to the wild-type counterpart.

« Filtering and Prioritization: The final list of neoantigen candidates is filtered and ranked
based on a composite score that incorporates:

[¢]

Predicted MHC binding affinity (e.g., IC50 < 500 nM).

o

Gene expression of the source protein (e.g., TPM > 1).

[e]

Imopo's immunogenicity score.

o

Variant allele frequency (VAF) from the WES data.

V. Data Presentation

The final output of the Imopo workflow is a table of prioritized neoantigen candidates. Below is
an example of such a table with hypothetical data.
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GADGV  HLA-
KRAS G12D 25.4 0.1 150.2 0.45 0.92
GKSAD A02:01
YLGRN HLA-
TP53 R248Q 102.1 0.5 89.7 0.61 0.85
SFEQ B07:02
LTVPS HLA-
BRAF V600E 350.8 1.2 210.5 0.33 0.78
HPLE A03:01
IVQGT HLA-
EGFR L858R 45.9 0.2 125.1 0.52 0.90
SHLR C07:01

VI. Antigen Presentation Signaling Pathway

The presentation of neoantigens to T-cells is a fundamental process in the anti-tumor immune

response. The diagram below illustrates the MHC class | antigen presentation pathway.
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Fig. 3: MHC Class | Antigen Presentation Pathway.
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VIl. Conclusion

The Imopo application provides a powerful and integrated solution for the discovery and
prioritization of neoantigen candidates. By combining robust bioinformatics tools with a user-
friendly interface, Imopo enables researchers to efficiently navigate the complexities of
neoantigen discovery and accelerate the development of personalized immunotherapies.
Adherence to the detailed protocols outlined in these application notes will ensure the
generation of high-quality data and reliable identification of promising neoantigen targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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